molecular formula C30H49N5O9 B3028690 Destruxin D CAS No. 27482-50-4

Destruxin D

Cat. No.: B3028690
CAS No.: 27482-50-4
M. Wt: 623.7 g/mol
InChI Key: WTVZRLMVNARECX-UHFFFAOYSA-N
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Mechanism of Action

Destruxin A, a type of destruxin, is known to cause silkworm hemocytes to undergo morphological changes . It can induce the expression of four heat shock proteins in Bm12 cells but only binds to BmHSCP . Destruxin B suppresses hepatocellular carcinoma cell growth and induces apoptosis by inhibiting the Wnt/β-catenin signaling pathway .

Future Directions

Future research could focus on further elucidating the structure-activity relationships of destruxins through the synthesis and biological evaluation of various destruxin analogs . Additionally, conditions that influence the production of destruxins could be investigated, as this could reveal strategies for producing novel compounds or precursors suitable for synthetic biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including destruxin D, typically involves macrolactonization as a key reaction. The process begins with the combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis. This is followed by macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods: Industrial production of destruxins involves large-scale fermentation of Metarhizium anisopliae. The fermentation broth is then subjected to extraction and purification processes to isolate this compound and other destruxin analogs .

Chemical Reactions Analysis

Types of Reactions: Destruxin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop analogs with improved biological activities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various destruxin analogs with modified functional groups, which are then evaluated for their biological activities .

Properties

IUPAC Name

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVZRLMVNARECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950177
Record name 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-50-4
Record name 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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